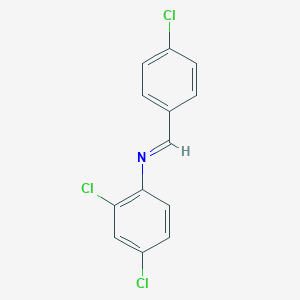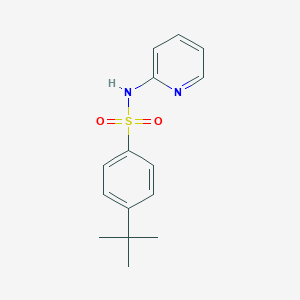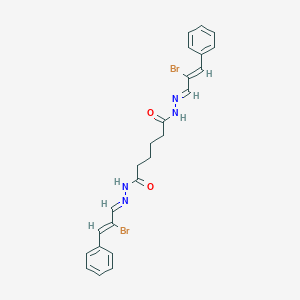![molecular formula C30H34N4O5 B390098 2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B390098.png)
2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its phenoxy and acetamido functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
-
Formation of the Phenoxy Acetamide Intermediate
Starting Materials: 3,5-dimethylphenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)acetic acid.
Amidation: The acetic acid derivative is then converted to its acetamide form using reagents like thionyl chloride followed by ammonia.
-
Formation of the Hydrazide
Starting Materials: The acetamide intermediate and hydrazine hydrate.
Reaction Conditions: The reaction is typically conducted under reflux conditions to yield the corresponding hydrazide.
-
Condensation Reaction
Starting Materials: The hydrazide and an aldehyde derivative of 3,5-dimethylphenol.
Reaction Conditions: The condensation reaction is carried out in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The phenoxy groups can undergo oxidation reactions, potentially forming quinone derivatives.
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction
- The imino and acetamido groups can be reduced to their corresponding amines.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Biochemical Probes: The compound can be used to study enzyme interactions and protein-ligand binding due to its complex structure.
Drug Development: Its potential bioactivity makes it a candidate for drug screening and development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Coatings and Adhesives: The compound’s chemical stability makes it suitable for use in high-performance coatings and adhesives.
Agriculture: It can be used in the formulation of agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-DIMETHYLPHENOXY)ACETAMIDE: Lacks the hydrazide and imino functionalities, making it less versatile in terms of chemical reactivity.
3,5-DIMETHYLPHENOL: A simpler structure that serves as a precursor in the synthesis of the target compound.
N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE: A closely related compound differing in the substitution pattern on the aromatic rings.
Uniqueness
The unique combination of phenoxy, acetamido, and hydrazide functionalities in 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE provides it with a distinct set of chemical and biological properties
Eigenschaften
Molekularformel |
C30H34N4O5 |
|---|---|
Molekulargewicht |
530.6g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-[(E)-[3-[(E)-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-5-methylphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C30H34N4O5/c1-19-7-20(2)12-26(11-19)38-17-28(35)33-31-15-24-9-23(5)10-25(30(24)37-6)16-32-34-29(36)18-39-27-13-21(3)8-22(4)14-27/h7-16H,17-18H2,1-6H3,(H,33,35)(H,34,36)/b31-15+,32-16+ |
InChI-Schlüssel |
NKVHQXVOIXHKRI-IHXWQEJPSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=CC(=CC(=C3)C)C)C)C |
Isomerische SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=CC(=C2OC)/C=N/NC(=O)COC3=CC(=CC(=C3)C)C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=CC(=CC(=C3)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,6-Dibromo-4-methoxyphenyl)iminomethyl]naphthalen-2-ol](/img/structure/B390015.png)
![4-(4-bromophenyl)-N-[(E)-(3-bromophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B390016.png)
![Methyl 4-[(4-chlorobenzylidene)amino]benzoate](/img/structure/B390017.png)
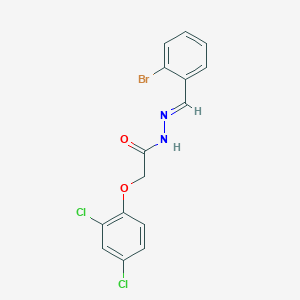
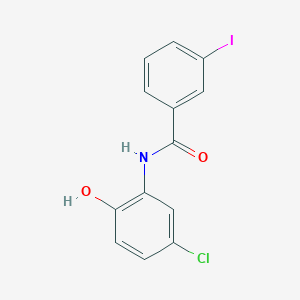
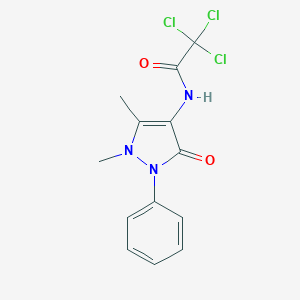
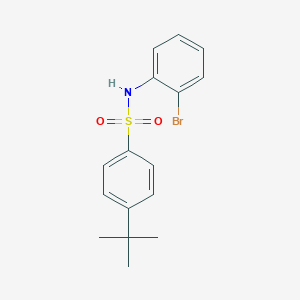
![1-(4-Bromophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390029.png)
![N-[4,6-bis(decylamino)-1,3,5-triazin-2-yl]-N-decylamine](/img/structure/B390030.png)
![1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol](/img/structure/B390032.png)
